![molecular formula C17H17N3O2S B2931966 1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-44-6](/img/structure/B2931966.png)
1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a sulfanyl group attached to a methylphenyl moiety
作用机制
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, have been found to interact with several therapeutic targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyridopyrimidines are known to inhibit their targets, leading to various downstream effects . For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the inhibition of cell proliferation .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect several pathways related to cell growth and proliferation .
Pharmacokinetics
One of the search results suggests that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its absorption and distribution
Result of Action
Given the potential targets and pathways affected, it can be inferred that this compound may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyluracil with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with a suitable reagent to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in different applications .
科学研究应用
Medicinal Chemistry: It has shown promise as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
1,3-dimethyluracil derivatives: These compounds are structurally related and exhibit similar chemical reactivity.
Uniqueness
1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its specific substitution pattern, which enhances its binding affinity to PARP-1 and its potential as a therapeutic agent. Its unique combination of a pyrimidine and pyridine ring, along with the sulfanyl group, provides distinct chemical and biological properties .
属性
IUPAC Name |
1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)10-23-13-8-9-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEZJSUVCANCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
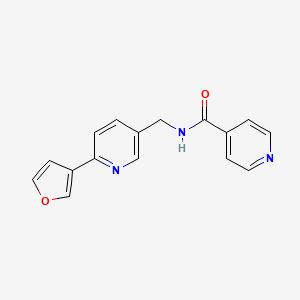
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/new.no-structure.jpg)
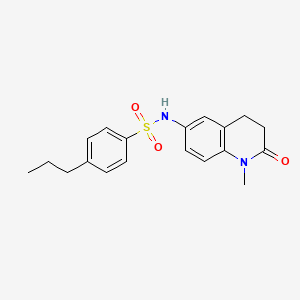
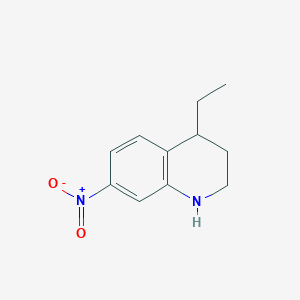
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)
![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)
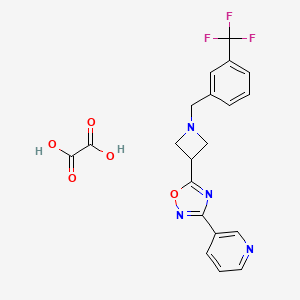
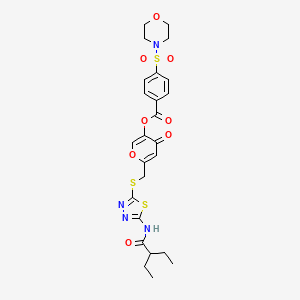
![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)
acetate](/img/structure/B2931901.png)
![N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2931904.png)
![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)
